molecular formula C48H55KN6O10S2 B10858703 Bicillin V2

Bicillin V2

Cat. No.: B10858703
M. Wt: 979.2 g/mol
InChI Key: MKWCVIJOIUPXTC-ZLOILWTKSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillin G benzathine is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The chemical reaction can be represented as follows:

Dibenzylethylene diamine+2Penicillin GPenicillin G benzathine\text{Dibenzylethylene diamine} + 2 \text{Penicillin G} \rightarrow \text{Penicillin G benzathine} Dibenzylethylene diamine+2Penicillin G→Penicillin G benzathine

This reaction typically occurs under controlled conditions to ensure the proper formation of the benzathine salt .

Industrial Production Methods

Industrial production of penicillin G benzathine involves large-scale fermentation processes to produce penicillin G, which is then chemically reacted with dibenzylethylene diamine. The resulting product is purified and formulated into an injectable suspension for medical use .

Chemical Reactions Analysis

Types of Reactions

Penicillin G benzathine undergoes hydrolysis to release penicillin G, which then exerts its antibacterial effects. The primary reactions include:

    Hydrolysis: The slow release of penicillin G from the benzathine salt.

    Substitution: Penicillin G can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent for hydrolysis, and the reaction occurs slowly due to the low solubility of penicillin G benzathine.

    Substitution: Common nucleophiles include hydroxide ions and other basic reagents.

Major Products

The major product formed from the hydrolysis of penicillin G benzathine is penicillin G, which is the active antibacterial agent .

Scientific Research Applications

Penicillin G benzathine has a wide range of applications in scientific research, including:

Mechanism of Action

Penicillin G benzathine exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in the weakening of the cell wall and eventual cell lysis due to osmotic instability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Penicillin G benzathine is unique due to its long-acting nature, which allows for prolonged therapeutic effects with a single intramuscular injection. This makes it particularly useful for treating infections that require sustained antibiotic levels .

Properties

Molecular Formula

C48H55KN6O10S2

Molecular Weight

979.2 g/mol

IUPAC Name

potassium;N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/2C16H18N2O5S.C16H20N2.K/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;/q;;;+1/p-1/t2*11-,12+,14-;;/m11../s1

InChI Key

MKWCVIJOIUPXTC-ZLOILWTKSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+]

Origin of Product

United States

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